

An In-depth Technical Guide to the Target Profile of GTP-14564

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action, and the experimental basis for its characterization, with a focus on its potential application in oncology.

Executive Summary

GTP-14564 is a small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs).[1] Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] GTP-14564 also shows activity against other Class III RTKs including c-Kit, c-Fms, and PDGFRβ.[3] Its mechanism involves the selective inhibition of aberrant downstream signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of interest for targeted cancer therapy.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of GTP-14564 is presented below.



Property	Value	Reference
Chemical Name	3-Phenyl-1H-benzofuro[3,2-c]pyrazole	
Molecular Formula	C15H10N2O	[3]
Molecular Weight	234.26 g/mol	[3]
CAS Number	34823-86-4	[3]
Purity	≥99%	[3]
Solubility	Soluble to 100 mM in DMSO and 25 mM in ethanol	[3]

Target Profile and Selectivity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs, with minimal activity against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (IC50)



Target Kinase	IC50 (μM)	Kinase Family
FLT3 (ITD-FLT3)	0.3	Class III RTK
FLT3 (Wild-Type)	0.3	Class III RTK
c-Fms	0.3	Class III RTK
c-Kit	0.3	Class III RTK
PDGFRβ	1.0	Class III RTK
ERK1, ERK2, EGFR	> 10	Other Kinases
MEK1, HER2, Src	> 10	Other Kinases
Abl, PKC, PKA, Akt	> 10	Other Kinases
Data sourced from R&D		
Systems and Tocris		
Bioscience.[3]		

Table 3.2: Cellular Growth Inhibition

Cell Line	Treatment Condition	IC ₅₀ / Effective Concentration
Ba/F3 expressing ITD-FLT3	Interleukin-3 independent growth	1 μΜ
Ba/F3 expressing wt-FLT3	FLT3 ligand-dependent growth	~30 µM
Data derived from studies by Murata K, et al. (2003).[2][5]		

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling dependency, which is a key aspect of its selective cytotoxicity.[2]

Mechanism of Action and Signaling Pathways



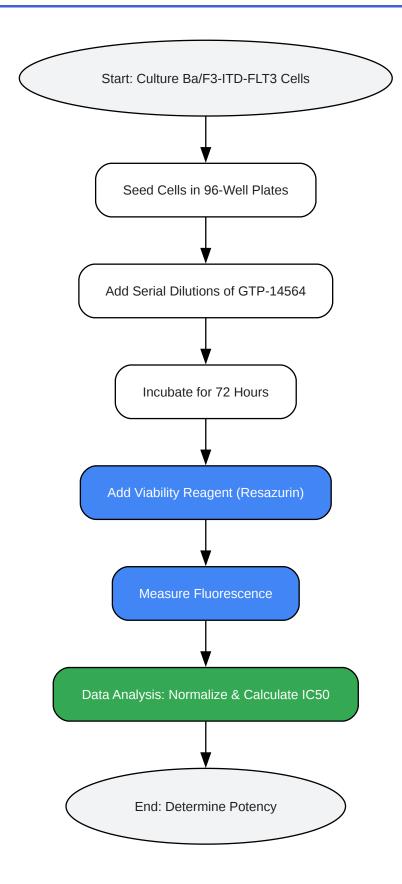




GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, triggering downstream signaling cascades that promote cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of the STAT5 signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564 against ITD-FLT3 positive cells.[2]





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